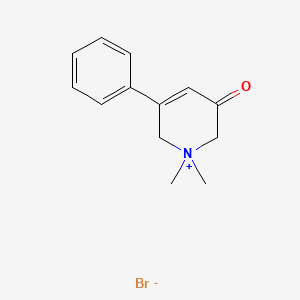
1,1-Dimethyl-3-oxo-5-phenyl-1,2,3,6-tetrahydropyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3-oxo-5-phenyl-1,2,3,6-tetrahydropyridin-1-ium bromide is an organic compound with a unique structure that includes a pyridinium ring substituted with phenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-oxo-5-phenyl-1,2,3,6-tetrahydropyridin-1-ium bromide typically involves the reaction of 4-chloroacetylantipyrine with dry pyridine under reflux conditions . The reaction mixture is then cooled, and the solid product is filtered and washed with ethanol to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-oxo-5-phenyl-1,2,3,6-tetrahydropyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridinium derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced pyridinium derivatives with altered electronic properties.
Substitution: Substituted pyridinium compounds with different functional groups.
Scientific Research Applications
1,1-Dimethyl-3-oxo-5-phenyl-1,2,3,6-tetrahydropyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-oxo-5-phenyl-1,2,3,6-tetrahydropyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-α-oxo-3-phenyl-1H-pyrrole-2-acetyl chloride: Shares structural similarities but differs in the functional groups attached to the pyrrole ring.
Antipyrine derivatives: Compounds with similar core structures but different substituents, leading to varied chemical and biological properties.
Uniqueness
1,1-Dimethyl-3-oxo-5-phenyl-1,2,3,6-tetrahydropyridin-1-ium bromide is unique due to its specific substitution pattern and the presence of a bromide ion. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62214-97-5 |
|---|---|
Molecular Formula |
C13H16BrNO |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
1,1-dimethyl-5-phenyl-2,6-dihydropyridin-1-ium-3-one;bromide |
InChI |
InChI=1S/C13H16NO.BrH/c1-14(2)9-12(8-13(15)10-14)11-6-4-3-5-7-11;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
PMOJRECBOIVRGI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CC(=CC(=O)C1)C2=CC=CC=C2)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















